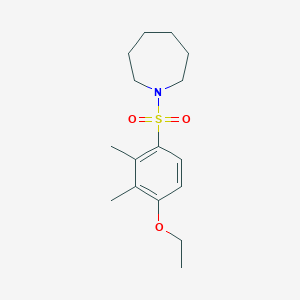![molecular formula C14H17BrN2O3S B245436 1-[(4-bromo-3-ethoxyphenyl)sulfonyl]-2-isopropyl-1H-imidazole](/img/structure/B245436.png)
1-[(4-bromo-3-ethoxyphenyl)sulfonyl]-2-isopropyl-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-bromo-3-ethoxyphenyl)sulfonyl]-2-isopropyl-1H-imidazole is a chemical compound that belongs to the class of sulfonamides. It has been extensively studied for its potential applications in the field of medicinal chemistry.
作用機序
The mechanism of action of 1-[(4-bromo-3-ethoxyphenyl)sulfonyl]-2-isopropyl-1H-imidazole involves the inhibition of enzymes through the formation of a covalent bond with the active site of the enzyme. This results in the disruption of the enzyme's catalytic activity, leading to a decrease in the production of the enzyme's substrate.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-[(4-bromo-3-ethoxyphenyl)sulfonyl]-2-isopropyl-1H-imidazole depend on the specific enzyme that is inhibited. For example, inhibition of carbonic anhydrase can lead to the reduction of acid secretion in the stomach, while inhibition of phosphodiesterase can lead to the relaxation of smooth muscle cells in the blood vessels. These effects can be beneficial in the treatment of various diseases, such as peptic ulcers and hypertension.
実験室実験の利点と制限
One of the advantages of using 1-[(4-bromo-3-ethoxyphenyl)sulfonyl]-2-isopropyl-1H-imidazole in lab experiments is its high potency and selectivity towards specific enzymes. This allows for the development of highly specific inhibitors that can target specific disease pathways. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in vivo.
将来の方向性
There are several future directions for the research and development of 1-[(4-bromo-3-ethoxyphenyl)sulfonyl]-2-isopropyl-1H-imidazole. One potential direction is the development of novel inhibitors that can target specific disease pathways. Another direction is the optimization of the synthesis method to improve the yield and purity of the product. Additionally, the potential toxicity of this compound can be further studied to determine its safety for use in vivo. Finally, the development of new analytical methods for the detection and quantification of this compound can aid in its characterization and application in medicinal chemistry.
Conclusion
In conclusion, 1-[(4-bromo-3-ethoxyphenyl)sulfonyl]-2-isopropyl-1H-imidazole is a potent inhibitor of various enzymes that has potential applications in the field of medicinal chemistry. Its mechanism of action involves the formation of a covalent bond with the active site of the enzyme, leading to the disruption of its catalytic activity. The biochemical and physiological effects of this compound depend on the specific enzyme that is inhibited, and its use in lab experiments has both advantages and limitations. Finally, there are several future directions for the research and development of this compound, including the development of novel inhibitors and the optimization of the synthesis method.
合成法
The synthesis of 1-[(4-bromo-3-ethoxyphenyl)sulfonyl]-2-isopropyl-1H-imidazole involves the reaction of 4-bromo-3-ethoxybenzenesulfonyl chloride with 2-isopropylimidazole in the presence of a base such as triethylamine. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. The yield of the reaction is typically high, and the purity of the product can be achieved through recrystallization.
科学的研究の応用
1-[(4-bromo-3-ethoxyphenyl)sulfonyl]-2-isopropyl-1H-imidazole has been studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent inhibitory activity against a range of enzymes, including carbonic anhydrase, phosphodiesterase, and cyclooxygenase. These enzymes are involved in various physiological processes, and their inhibition can lead to the development of novel therapeutic agents for the treatment of various diseases.
特性
分子式 |
C14H17BrN2O3S |
|---|---|
分子量 |
373.27 g/mol |
IUPAC名 |
1-(4-bromo-3-ethoxyphenyl)sulfonyl-2-propan-2-ylimidazole |
InChI |
InChI=1S/C14H17BrN2O3S/c1-4-20-13-9-11(5-6-12(13)15)21(18,19)17-8-7-16-14(17)10(2)3/h5-10H,4H2,1-3H3 |
InChIキー |
KIGWBQNZJXPYMZ-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)N2C=CN=C2C(C)C)Br |
正規SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)N2C=CN=C2C(C)C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-chloro-5-[(2-ethyl-4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl propyl ether](/img/structure/B245404.png)
![1-[(4-chloro-1-naphthyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole](/img/structure/B245405.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole](/img/structure/B245406.png)


![2-chloro-5-[(4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl propyl ether](/img/structure/B245435.png)




